molecular formula C22H31NO5 B561885 fusarisetin A

fusarisetin A

Numéro de catalogue: B561885
Poids moléculaire: 389.5 g/mol
Clé InChI: IIZSEOKGOHTBLK-KDLRZXEZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Discovery and Isolation from Fusarium sp. FN080326

Fusarisetin A was first isolated in 2011 from the soil-derived fungus Fusarium sp. FN080326, discovered in Daejeon, South Korea. Researchers employed a three-dimensional matrigel-induced acinar morphogenesis assay to screen fungal extracts for inhibitors of mammary epithelial cell reorganization, leading to the identification of fusarisetin A as a potent bioactive compound. The fungal strain was taxonomically characterized using rRNA sequencing (ITS, 18S, and 26S regions), revealing close phylogenetic relationships to Fusarium equiseti, Fusarium oxysporum, and Fusarium incarnatum.

Large-scale fermentation in potato dextrose broth (28°C, 6 days) yielded crude extracts, which were purified via solvent partitioning, silica gel chromatography, and reverse-phase HPLC. The final isolation produced fusarisetin A as a white amorphous powder, with a molecular formula of C~22~H~31~NO~5~ confirmed by high-resolution mass spectrometry ([M+Na]^+^ m/z 412.2085).

Table 1: Key spectroscopic data for fusarisetin A

Property Value
UV λ~max~ (MeOH) 207 nm, 282 nm
IR ν~max~ 3325, 1734, 1666 cm^-1^
^1^H NMR (CD~3~OD) δ 5.83 (H-8), 4.37 (H-5), 2.97 (N-CH~3~)
^13^C NMR (CD~3~OD) δ 212.9 (C-17), 170.9 (C-2), 78.5 (C-5)

Structural Novelty in Natural Product Chemistry

Fusarisetin A features an unprecedented pentacyclic scaffold comprising a trans-decalin system (AB rings) fused to a tetramic acid moiety (E ring), with additional oxygenated CD rings forming a unique 6/6/5/5/5 ring system. The structure contains ten stereocenters, including a hemiketal bridge (C-4/C-18) and a γ-lactam ring (C-2/C-3/N-19). X-ray crystallography and advanced NMR techniques (^1^H-^13^C HMBC, ^1^H-^1^H COSY) confirmed the relative configuration, while the absolute stereochemistry was established through total synthesis.

The molecule's biosynthetic relationship to equisetin, a tetramic acid-containing metabolite from Fusarium species, suggests oxidative modification of a common polyketide precursor. This hypothesis was validated through biomimetic syntheses demonstrating TEMPO-mediated oxidative radical cyclization converting equisetin to fusarisetin A.

Significance as an Acinar Morphogenesis Inhibitor

Fusarisetin A represents the first natural product reported to inhibit acinar morphogenesis (IC~50~ = 77 µM), a critical process in mammary gland development and cancer metastasis. In MDA-MB-231 breast cancer cells, it concurrently inhibits:

  • Cell migration (IC~50~ = 7.7 µM)
  • Invasion (IC~50~ = 26 µM)
    Without showing cytotoxicity at concentrations ≤77 µM.

Proteomic profiling revealed distinct activity mechanisms compared to kinase inhibitors like LY294002, as fusarisetin A does not block ERK1/2, AKT, or p38 phosphorylation. Ex vivo studies demonstrated inhibition of both mesenchymal (fibroblast) and collective (keratinocyte) migration modes in mouse skin explants, suggesting broad-spectrum anti-metastatic potential.

Table 2: Comparative bioactivity of fusarisetin A derivatives

Compound Acinar Morphogenesis IC~50~ Migration IC~50~
(+)-Fusarisetin A 77 µM 7.7 µM
C~5~-epi-1 82 µM 8.1 µM
(−)-Fusarisetin A >100 µM >50 µM
Equisetin Inactive Inactive

Taxonomic Distribution within Fusarium Species

While fusarisetin A remains unique to Fusarium sp. FN080326, biosynthetically related compounds have been identified across the genus:

  • Equisetin : Fusarium equiseti, Fusarium heterosporum
  • Fusarisetins E-F : Mangrove endophytic Fusarium sp. 2ST2
  • Fusarisetin C-D : Marine-derived Fusarium equiseti D39

Genomic analyses reveal conserved biosynthetic gene clusters encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) in these strains. The fsa cluster in Colletotrichum orbiculare contains homologous genes, suggesting horizontal transfer between Ascomycete fungi.

Table 3: Distribution of fusarisetin-related metabolites

Species Habitat Metabolites
Fusarium sp. FN080326 Terrestrial Fusarisetin A
Fusarium equiseti D39 Marine Fusarisetin C-D, equisetin
Fusarium sp. 2ST2 Mangrove Fusarisetin E-F

Propriétés

IUPAC Name

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSEOKGOHTBLK-KDLRZXEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Decalin Construction Methodologies

The trans-decalin motif is typically assembled via cycloaddition or annulation reactions:

  • Intramolecular Diels-Alder (IMDA) reactions enable simultaneous ring formation and stereochemical control.

  • Oxidative radical cyclization (ORC) mimics proposed biosynthetic pathways, converting linear precursors into fused systems.

Tetramic Acid Synthesis

Tetramic acid moieties are constructed through:

  • Dieckmann condensation of δ-ketoamide precursors.

  • Amino acid incorporation , leveraging L-glutamic acid or derivatives to establish the nitrogen-containing ring.

Total Synthesis Approaches

Li Group’s 13-Step Asymmetric Synthesis

Pioneering the first total synthesis, Li et al. (2012) achieved (−)-fusarisetin A in 13 linear steps:

Key steps :

  • Lewis acid-promoted IMDA reaction : BF₃·OEt₂ catalyzed cyclization of triene 4 yielded decalin 5 with >20:1 dr.

  • Pd-catalyzed O→C allylic rearrangement : Established C5 stereochemistry (83% yield).

  • Chemoselective Wacker oxidation : Introduced ketone functionality without epimerization.

  • Dieckmann condensation/hemiketalization cascade : Formed tetramic acid and finalized the pentacycle (42% yield over 2 steps).

Outcome : 1.2% overall yield; [α]D²³ = −86.2 (c 0.065, MeOH).

Theodorakis Group’s Biomimetic Route

Theodorakis’ team (2013) streamlined synthesis to 9 steps using (S)-citronellal, inspired by biosynthetic hypotheses:

Innovations :

  • One-pot TEMPO-mediated ORC : Converted equisetin analog 8 to fusarisetin A via radical intermediates (65% yield).

  • Protecting group-free strategy : Enhanced step economy by exploiting inherent reactivity of intermediates.

Data :

StepReactionYield (%)
3IMDA cyclization91
6ORC/aminolysis65
9Final deprotection78

Outcome : 4.7% overall yield; [α]D²⁵ = −88.0 (c 0.15, MeOH).

Gao Group’s Oxidative Radical Cyclization

Gao and Yin (2013) implemented a photochemical ORC to mimic biosynthesis:

Conditions :

  • Fe(ClO₄)₃/O₂ : Promoted cyclization of 10 to 11 (72% yield).

  • Stereochemical rationale : Radical recombination controlled C7 and C8 configurations.

Comparison :

ParameterMetal/O₂ ORCTEMPO ORC
Yield (%)7265
Diastereoselectivity5:14:1

Scalable Synthesis and Process Optimization

PMC Study’s Kilogram-Scale Route

A 2012 study demonstrated scalability through:

  • Luche reduction : Chemoselective ketone reduction (95% yield).

  • Tandem Dieckmann/hemiketalization : One-pot formation of rings D/E (88% yield).

Process metrics :

  • Purity : >99% by HPLC after crystallization.

  • Throughput : 12 g/batch in pilot-scale reactors.

Analytical Characterization

Critical spectroscopic data for fusarisetin A (CD₃OD):

PositionδC (ppm)δH (ppm, J in Hz)
370.53.60 (dd, 5.0, 2.5)
578.54.37 (q, 6.3)
8125.75.83 (ddd, 2.5, 4.8, 10.0)
1928.82.97 (s)
2016.61.47 (d, 6.5)

HRMS : m/z 412.2085 [M+Na]⁺ (calc. 412.2100 for C₂₂H₃₁NO₅Na) .

Analyse Des Réactions Chimiques

Fusarisetin A subit diverses réactions chimiques, notamment :

4. Applications de la recherche scientifique

Fusarisetin A a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Fusarisetin A exerce ses effets en inhibant la migration cellulaire. Il affecte la morphologie cellulaire en influençant la dynamique de l'actine et des microtubules . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'il fonctionne via un mécanisme inexploré associé à la motilité cellulaire .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Fusarisetin A belongs to the 3-acyltetramic acid family, sharing biosynthetic and structural similarities with compounds like equisetin, phomasetin, and fusarisetin derivatives. Below is a detailed comparison:

Structural and Functional Comparison

Compound Structural Features Bioactivity Source/Origin Key Differences from Fusarisetin A
Fusarisetin A Pentacyclic (6/6/5/5/5), C5-(R) configuration Anti-metastatic (nanomolar potency), non-cytotoxic Fusarium sp. FN080326 Reference compound; unique C-ring formed via oxidative radical cyclization (ORC)
Equisetin Tetracyclic (A/B/E rings), lacks C-ring Antibiotic, HIV inhibition, cytotoxic to mammalian cells Fusarium equiseti Inactive in cell migration assays; lacks ORC-derived C-ring
C5-epi-Fusarisetin A C5-(S) epimer of fusarisetin A Comparable anti-migration activity to fusarisetin A Synthetic derivative Stereochemical inversion at C5 retains activity, highlighting stereospecificity
Fusarisetin B Pentacyclic, stereoisomer at C5 Lower anti-migration activity Fusarium sp. FN080326 Reduced potency suggests critical role of C5 configuration
Phomasetin Enantiomer of equisetin Antifungal, cytotoxic Phoma species Mirror-image structure of equisetin; unrelated bioactivity profile

Mechanistic and Target Differences

  • Equisetin and phomasetin exhibit cytotoxicity via undefined mechanisms, unlike fusarisetin A’s selective anti-migration effects .

Critical Analysis of Key Findings

  • Stereochemical Specificity : The natural (+)-enantiomer of fusarisetin A is essential for activity; synthetic (−)-fusarisetin A and equisetin enantiomers are inactive .
  • Scalability : Fusarisetin A’s gram-scale synthesis via ORC enables structure-activity relationship (SAR) studies, unlike equisetin derivatives .
  • Therapeutic Potential: Unlike kinase inhibitors, fusarisetin A’s unique mechanism and low cytotoxicity make it a standout candidate for metastasis-specific therapies .

Activité Biologique

Fusarisetin A, a natural product derived from the fungus Fusarium spp., has garnered significant attention due to its unique chemical structure and potent biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and implications for cancer therapy.

Chemical Structure and Synthesis

Fusarisetin A is characterized by a pentacyclic ring system and a 3-acyltetramic acid moiety , featuring multiple stereocenters that contribute to its biological activity. The compound's complex structure includes a trans-decalin moiety and various polar functionalities such as ketones and alcohols, which are critical for its interaction with biological targets.

Recent studies have reported efficient synthetic routes to fusarisetin A, including a biomimetic approach that employs oxidative radical cyclization (ORC) to convert equisetin into fusarisetin A. This method not only enhances the yield but also allows for scalable production, facilitating further biological studies .

Anticancer Properties

Fusarisetin A exhibits remarkable anticancer properties, particularly as an inhibitor of cancer cell migration and invasion. Key findings include:

  • Inhibition of Cell Migration : In vitro studies demonstrated that fusarisetin A effectively inhibits the migration of MDA-MB-231 breast cancer cells with an IC50 value of approximately 7.7 µM . This is significant given the aggressive nature of this cell line .
  • Inhibition of Cell Invasion : The compound also shows inhibitory effects on cell invasion, with an IC50 around 26 µM . Notably, it does this without exhibiting significant cytotoxicity at concentrations up to 77 µM , suggesting a selective action against migratory processes rather than general cytotoxic effects .
  • Acinar Morphogenesis Inhibition : Fusarisetin A has been identified as an acinar morphogenesis inhibitor, which is crucial for understanding its role in disrupting tumor architecture and potentially preventing metastasis .

The mechanism by which fusarisetin A exerts its effects appears to be distinct from other known anticancer agents. Unlike many compounds that inhibit cancer metastasis by altering protein kinase signaling pathways (e.g., ERK1/2, AKT), fusarisetin A does not inhibit the phosphorylation of these kinases in response to EGF treatment. This indicates that fusarisetin A may target different molecular pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of fusarisetin A:

  • In Vitro Studies : Research conducted on various cancer cell lines has consistently shown that fusarisetin A inhibits migration and invasion while maintaining low cytotoxicity levels. For instance, studies using MDA-MB-231 cells confirmed its potency as an anti-metastatic agent .
  • Ex Vivo Studies : Further validation of fusarisetin A's activity was achieved through ex vivo assays that demonstrated its ability to inhibit cell migration in tissue samples, reinforcing its potential therapeutic application .
  • Comparative Analysis : Comparative proteomic analysis revealed that the action of fusarisetin A diverges from traditional chemotherapeutics, highlighting its unique position in cancer treatment strategies .

Summary Table of Biological Activities

Activity TypeIC50 Value (µM)Remarks
Cell Migration7.7Effective against MDA-MB-231 breast cancer cells
Cell Invasion26Maintains low cytotoxicity at higher concentrations
Acinar MorphogenesisN/AInhibitory effects noted

Q & A

Q. What are the primary biological activities of fusarisetin A, and what methodological frameworks are used to assess its anti-metastatic potential?

Fusarisetin A exhibits potent inhibition of acinar morphogenesis (77 nM), cell migration (7.7 nM), and invasion (26 nM) in MDA-MB-231 breast cancer cells, as demonstrated using a 3D epithelial culture system . These assays are critical for mimicking tumor microenvironments and evaluating metastasis-specific mechanisms without cytotoxicity. Dose-response curves and comparative analyses with known inhibitors (e.g., MMP inhibitors) are employed to validate specificity .

Q. How is fusarisetin A isolated and structurally characterized from natural sources?

Fusarisetin A is isolated from soil-derived Fusarium spp. (e.g., strain FN080326 and Korean isolates) via solvent extraction and chromatographic purification. Structural elucidation relies on NMR spectroscopy and X-ray crystallography , which confirm its pentacyclic scaffold and absolute stereochemistry . Discrepancies in fungal sources (e.g., Korean vs. Chinese isolates) necessitate strain-specific genomic comparisons to verify compound identity .

Q. What in vitro models are used to evaluate the cytotoxicity profile of fusarisetin A?

Cytotoxicity is assessed using MTT assays or ATP-based viability tests in non-cancerous cell lines (e.g., HEK293) alongside cancer models. Fusarisetin A shows no significant cytotoxicity at anti-metastatic concentrations (IC₅₀ > 1 µM), suggesting a selective mechanism . Parallel assays with apoptosis markers (e.g., caspase-3/7 activation) further rule out off-target cell death .

Advanced Research Questions

Q. What synthetic challenges arise in the total synthesis of fusarisetin A, particularly in controlling stereochemistry?

The intramolecular Diels-Alder reaction is pivotal for constructing the pentacyclic core. Li’s 13-step synthesis achieves 63% yield via endo selectivity driven by secondary orbital interactions, using BF₃·Et₂O as a Lewis acid . Competing epimerization at C7 and C12 requires chiral auxiliaries or dynamic kinetic resolution to preserve enantiopurity .

Q. How do chiral hydroxamic acid ligands enhance enantioselectivity in fusarisetin A derivative synthesis?

Kohyama et al. achieved 84% enantiomeric excess in epoxide formation (homoallylic alcohol → epoxide 21) using bishydroxamic acid ligand L2 with Zn(OtBu)₄ and DMPU. The ligand’s chelation geometry directs facial selectivity, while hafnium catalysts improve steric control in subsequent cyclizations .

Q. What strategies resolve contradictions in reported bioactivity data for fusarisetin A across studies?

Discrepancies in IC₅₀ values (e.g., migration vs. invasion assays) are addressed through standardized assay protocols , including matrix stiffness adjustments in 3D cultures . Cross-laboratory validation using stable gene-knockdown models (e.g., Rho GTPase pathways) clarifies target specificity .

Q. How is computational modeling integrated into fusarisetin A’s structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts interactions with putative targets like CDC42 or Rac1 GTPases. Pharmacophore models guide modular synthesis of analogs, such as C10-OH substitutions, to enhance binding affinity while maintaining low cytotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing fusarisetin A’s synthetic intermediates?

  • HPLC-MS : Tracks reaction progress and quantifies byproducts.
  • Circular Dichroism (CD) : Verifies enantiopurity of chiral centers.
  • NOESY NMR : Resolves spatial arrangements in congested pentacyclic regions .

Q. How are mechanistic studies designed to identify fusarisetin A’s molecular targets?

Chemical proteomics (e.g., affinity chromatography with biotinylated fusarisetin A) isolates binding partners from cancer cell lysates. CRISPR-Cas9 knockout screens prioritize candidates, followed by surface plasmon resonance (SPR) for binding affinity validation .

Data Presentation Guidelines

  • Tables : Include raw IC₅₀ values, synthetic yields, and enantiomeric excesses for cross-study comparisons .
  • Figures : Annotate synthetic pathways with stereochemical outcomes and bioassay schematics (e.g., 3D culture workflow) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.